2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid
Description
2-[(5Z)-2-Methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]acetic acid is a thiazolidinone derivative characterized by a unique substitution pattern: a methoxy group at position 2, a trifluoromethyl group at position 2, and an acetic acid moiety at position 3 of the thiazolidinone core. The Z-configuration of the exocyclic double bond at position 5 is critical for its structural and electronic properties .
Properties
IUPAC Name |
(2Z)-2-[2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO4S/c1-15-7(6(8,9)10)11-5(14)3(16-7)2-4(12)13/h2H,1H3,(H,11,14)(H,12,13)/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMKXXZGQHQTGG-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(NC(=O)C(=CC(=O)O)S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(NC(=O)/C(=C/C(=O)O)/S1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid typically involves the formation of the thiazolidine ring through a series of chemical reactions. One common method involves the reaction of a suitable thioamide with a halogenated acetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines with different oxidation states.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]acetic acid have been synthesized and evaluated against various cancer cell lines. Notably, the presence of specific functional groups, such as methoxy and trifluoromethyl, has been linked to enhanced cytotoxicity against cancer cells.
- Case Study: Antitumor Activity
- A study demonstrated that thiazolidine derivatives showed promising activity against human lung adenocarcinoma cells (A549) with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Another investigation into related thiazole compounds revealed strong selectivity against glioblastoma and melanoma cell lines, indicating potential for targeted cancer therapies .
Anti-inflammatory Properties
Thiazolidine derivatives have also been explored for their anti-inflammatory effects. Research has shown that certain thiazolidines can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.
- Case Study: Inhibition of Cytokines
Structure-Activity Relationship (SAR)
The effectiveness of 2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]acetic acid can be attributed to its structural features. The thiazolidine ring provides a scaffold for various substitutions that enhance biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and bioavailability |
| Trifluoromethyl Group | Enhances potency against cancer cell lines |
| Thiazolidine Core | Essential for anticancer and anti-inflammatory activity |
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes including:
- Knoevenagel Condensation : This method is often used to introduce the thiazolidine moiety.
- Alkylation Reactions : These reactions help in modifying the side chains for enhanced activity.
- One-Pot Reactions : Efficient synthesis of complex derivatives can be achieved through one-pot methodologies, which streamline the process .
Mechanism of Action
The mechanism of action of 2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]aceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The methoxy group and thiazolidine ring also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Group Variations
Key Observations :
- The methoxy group may influence electronic distribution, affecting hydrogen bonding with biological targets.
- Thioxo vs. Oxo Substitutions : Analogs with thioxo (C=S) at position 2, such as compound 5b, show antifungal activity against Candida spp. (MIC: 8–32 µg/mL) , whereas oxo (C=O) derivatives (e.g., target compound) may exhibit altered binding kinetics due to reduced electron-withdrawing effects.
- Arylidene Modifications : Pyridinyl or indolylmethylene substituents at position 5 (e.g., evidence 2 and 3) correlate with antimicrobial activity, likely via interactions with microbial enzymes or membranes. The target compound’s trifluoromethyl group could enhance target selectivity or resistance to enzymatic degradation .
Physicochemical Properties
Insights :
- Low aqueous solubility is a common limitation of thiazolidinones, necessitating formulation strategies (e.g., salt formation, prodrugs) for therapeutic use .
Biological Activity
2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This compound belongs to a class of thiazolidines known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.
The molecular formula of 2-[(5Z)-2-methoxy-4-oxo-2-(trifluoromethyl)-1,3-thiazolidin-5-ylidene]acetic acid is C₁₃H₉F₃N₁O₃S, with a molecular weight of approximately 257.19 g/mol. The presence of the trifluoromethyl group and the thiazolidine core structure contributes to its unique biological profile.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazolidine derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
The compound has shown promising results in inhibiting the growth of various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate that it possesses significant cytotoxic activity, comparable to established chemotherapy agents.
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth. The inhibition of VEGFR-2 suggests a potential mechanism for antiangiogenic activity, which is crucial for tumor progression. Additionally, studies have shown that substituents on the thiazolidine ring can significantly affect the compound's potency, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Case Studies
- Study on Antiproliferative Properties : A study conducted on various thiazolidine derivatives demonstrated that modifications at specific positions on the thiazolidine ring could enhance antiproliferative activity against leukemia cell lines. The presence of electron-donating groups was found to be beneficial in increasing cytotoxicity .
- Inhibition of Tumor Growth : Another investigation focused on the ability of this compound to inhibit tumor growth in vitro. The results indicated that it could effectively reduce cell viability in a dose-dependent manner across multiple cancer types, reinforcing its potential as an anticancer agent .
- Mechanistic Insights : Molecular dynamics simulations have been employed to explore how this compound interacts with target proteins involved in cancer progression. These studies revealed critical hydrophobic interactions that may contribute to its efficacy against cancer cells .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this thiazolidinone derivative?
Methodological Answer:
The synthesis requires precise control of reaction conditions, including:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., isomerization) .
- Solvents : Use polar aprotic solvents (e.g., DMF) for thiazolidinone ring formation and ethanol for crystallization .
- Catalysts : Employ sodium acetate or triethylamine to facilitate condensation steps .
- Protective Groups : Protect reactive sites (e.g., the acetic acid moiety) during halogenation or oxidation steps .
Yield Optimization : Monitor intermediates via TLC and optimize stoichiometry (1.1–1.5 equiv for electrophilic reagents) .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
Combine:
- NMR : H/C NMR to confirm the Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for vinyl protons) and trifluoromethyl group (δ 110–120 ppm in F NMR) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in the thiazolidinone core .
- HRMS : Validate molecular weight (e.g., expected [M+H] at m/z 350.05) .
Basic: How to design experiments for evaluating anti-inflammatory or anticancer activity?
Methodological Answer:
- In Vitro Assays :
- Controls : Include vehicle (DMSO <0.1%) and reference compounds (e.g., celecoxib for COX-2).
Advanced: How to address challenges in scaling up the synthesis?
Methodological Answer:
- Continuous Flow Reactors : Improve efficiency for exothermic steps (e.g., cyclization) .
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effectiveness .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .
Advanced: What strategies are effective for elucidating the mechanism of action?
Methodological Answer:
- Target Identification :
- Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB) .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substitution : Modify:
- Trifluoromethyl Group : Replace with -CH or -Cl to assess hydrophobicity effects .
- Methoxy Position : Compare 2-methoxy vs. 4-methoxy analogs .
- Activity Correlation : Use QSAR models (e.g., MLR or CoMFA) to predict IC values .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare datasets from similar derivatives (e.g., pyrazole-thiazolidinone hybrids) to identify trends .
Advanced: What methodologies assess stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h .
- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the exocyclic double bond) .
Advanced: How to ensure enantiomeric purity in synthesis?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate stereoisomers .
- Circular Dichroism (CD) : Confirm retention of Z-configuration post-synthesis .
Advanced: What in silico tools predict toxicity early in development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
